molecular formula C20H20N2O4 B414729 ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B414729
M. Wt: 352.4g/mol
InChI Key: ABQRHGHOVQWKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoyl group, and a carboxylic acid ester

Preparation Methods

The synthesis of ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the final product .

Chemical Reactions Analysis

ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Researchers study its effects on various biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    1-benzoyl-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylic acid ethyl ester: This compound has a similar structure but lacks the methyl group on the phenyl ring.

    1-benzoyl-5-hydroxy-5-(4-chlorophenyl)-4H-pyrazole-3-carboxylic acid ethyl ester: This compound has a chlorine atom instead of a methyl group on the phenyl ring.

The presence of different substituents on the phenyl ring can significantly affect the chemical and biological properties of these compounds .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4g/mol

IUPAC Name

ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-3-26-19(24)17-13-20(25,16-11-9-14(2)10-12-16)22(21-17)18(23)15-7-5-4-6-8-15/h4-12,25H,3,13H2,1-2H3

InChI Key

ABQRHGHOVQWKHE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 2
ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 3
ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
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ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
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ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 6
ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

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